5-chloro-4-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-chloro-4-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is characterized by the presence of chlorine and iodine atoms at the 5 and 4 positions, respectively, and a tosyl group at the 1 position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves the halogenation of a pyrrolo[2,3-b]pyridine precursor. The process includes:
Halogenation: Introduction of chlorine and iodine atoms into the pyrrolo[2,3-b]pyridine core.
Tosylation: Addition of a tosyl group at the 1 position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale halogenation and tosylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the halogens.
Scientific Research Applications
5-chloro-4-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine is used in various scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-4-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of halogens and the tosyl group can influence its binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Uniqueness
5-chloro-4-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the specific positions of the chlorine and iodine atoms and the presence of the tosyl group
Properties
Molecular Formula |
C14H10ClIN2O2S |
---|---|
Molecular Weight |
432.7 g/mol |
IUPAC Name |
5-chloro-4-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H10ClIN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-7-6-11-13(16)12(15)8-17-14(11)18/h2-8H,1H3 |
InChI Key |
FVFQYOLFKLWEOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)Cl)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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